molecular formula C24H41N3O16 B013524 Chitin CAS No. 1398-61-4

Chitin

Cat. No.: B013524
CAS No.: 1398-61-4
M. Wt: 627.6 g/mol
InChI Key: WZZVUHWLNMNWLW-VFCSDQTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for chitinase, an enzyme that breaks down this compound into smaller fragments . This compound also interacts with this compound synthase, an enzyme responsible for the biosynthesis of this compound . These interactions are essential for the formation and remodeling of this compound-containing structures in organisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . This compound induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound synthase, for example, plays a crucial role in this compound synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of this compound synthase in this compound translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, this compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . This compound’s degradation is facilitated by the action of chitinases, which break down this compound into smaller fragments that can be sensed by mammalian receptors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, feeding mice a diet containing this compound triggered an immune response in the stomach and small intestine

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as this compound synthase and chitinase, which are responsible for the synthesis and degradation of this compound, respectively . The metabolic pathways of this compound are tightly regulated during development to ensure the proper formation and remodeling of this compound-containing structures .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of this compound to the extracellular space is mediated by this compound synthase . The distribution of this compound within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .

Subcellular Localization

The subcellular localization of this compound and its related enzymes plays a crucial role in its activity and function. For instance, many this compound synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of this compound . This localization is essential for the proper synthesis and degradation of this compound .

Properties

CAS No.

1398-61-4

Molecular Formula

C24H41N3O16

Molecular Weight

627.6 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1

InChI Key

WZZVUHWLNMNWLW-VFCSDQTKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O

physical_description

Solid

Synonyms

Poly-(1-4)-β-N-acetyl-D-glucosamine;  C 7170;  N-Acetylchitan;  Chitin Tc-L;  ChitoRem SC 20;  ChitoRem SC 80;  Clandosan;  Kimica Chitin F;  Kimitsu Chitin;  North Chitin CG 2;  Regitex FA;  SEC 1;  α-Chitin;  β-Chitin;  γ-Chitin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chitin
Reactant of Route 2
Reactant of Route 2
Chitin
Reactant of Route 3
Reactant of Route 3
Chitin
Reactant of Route 4
Reactant of Route 4
Chitin
Reactant of Route 5
Chitin
Reactant of Route 6
Chitin
Customer
Q & A

Q1: What is the basic structure of chitin?

A1: this compound is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]

Q2: What are the physical properties of this compound?

A2: this compound is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]

Q3: What is the difference between this compound and chitosan?

A3: Chitosan is a deacetylated derivative of this compound. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]

Q4: What are the main biological roles of this compound?

A4: this compound is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]

Q5: How do plants defend themselves against fungal pathogens that utilize this compound?

A5: Plants produce chitinases, enzymes that degrade this compound, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze this compound in fungal cell walls, disrupting their integrity. []

Q6: How do some fungi evade the plant's chitinase defense mechanism?

A6: Certain fungi secrete this compound-binding effector proteins, like CBM18, which bind to this compound and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]

Q7: Are there other mechanisms by which fungi counteract plant chitinases?

A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []

Q8: How do this compound particles interact with macrophages?

A8: Macrophages recognize and phagocytose this compound particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []

Q9: What are some potential applications of this compound and chitosan in biomedicine?

A9: Due to their biocompatibility, biodegradability, and biological activities, this compound and chitosan show promise in various biomedical applications, including:

  • Tissue engineering: As scaffolds for tissue regeneration [, ]
  • Drug delivery: As carriers for controlled drug release [, ]
  • Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]
  • Bone substitution: As biocompatible and osteoconductive materials [, ]

Q10: How can this compound and chitosan be modified for specific applications?

A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of this compound and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []

Q11: What are the advantages of using insects as a source of this compound?

A11: Insects offer a more sustainable and environmentally friendly source of this compound compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []

Q12: What are the different types of chitinases?

A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]

Q13: How do chitinases break down this compound?

A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in this compound. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]

Q14: What factors can affect chitinase activity?

A14: Several factors can influence chitinase activity, including:

  • pH: Chitinases typically have an optimum pH range for activity. [, , ]
  • Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]
  • Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []
  • Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []

Q15: How can chitinase activity be measured?

A15: Various methods are available to measure chitinase activity, including:

  • Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []
  • Reducing sugar assays: These assays quantify the reducing sugars released upon this compound hydrolysis. [, , ]
  • Viscosimetric assays: These assays measure the decrease in viscosity of a this compound solution as it is degraded by chitinase. []

Q16: What is the role of the this compound-binding domain (ChBD) in chitinases?

A16: The ChBD enhances the enzyme's ability to bind to insoluble this compound, increasing its efficiency in degrading recalcitrant this compound. [, ]

Q17: Can the activity and substrate specificity of chitinases be modified?

A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble this compound and fungal cell walls. []

Q18: What are some future directions for this compound research?

A18: Future research on this compound could focus on:

  • Developing novel this compound-based materials with improved properties and functionalities. [, ]
  • Exploring the potential of this compound and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []
  • Elucidating the complex interplay between fungal this compound and the plant immune system. [, , ]
  • Developing new and more effective this compound synthesis inhibitors as antifungal agents. []
  • Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.